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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

Technical Support Center: Metatartaric Acid &
Filtration

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals encountering
filterability issues after the addition of metatartaric acid for tartrate stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of metatartaric acid in wine?

Metatartaric acid is a polymeric ester of tartaric acid used to prevent the crystallization and
precipitation of potassium bitartrate ("wine diamonds") and calcium tartrate in bottled wines.[1]
[2][3] It acts as a protective colloid, inhibiting the growth of tartrate crystals.[4][5][6] This
stabilization is temporary, as metatartaric acid hydrolyzes back to tartaric acid over time, with
the rate of hydrolysis increasing at higher storage temperatures.[7][8]

Q2: When is the optimal time to add metatartaric acid?

Metatartaric acid should only be added to wine that is clear, protein-stable, and has
undergone pre-filtration.[7][9] It is one of the final additions before bottling.[1][7] Any

subsequent filtration after addition can remove the larger, effective molecules of the

metatartaric acid, thereby reducing its stabilizing efficiency.[7][9]
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Q3: Can metatartaric acid be added with other fining agents?

No. Metatartaric acid must not be added simultaneously with fining agents or other highly
adsorptive substances.[7][9] Doing so can significantly reduce its effectiveness. All clarification
and fining processes should be completed before the addition of metatartaric acid.[7][9]

Q4: Does metatartaric acid affect all wines the same way?

No, the impact can vary. Studies have shown that metatartaric acid generally does not worsen
the filterability of white and rosé wines.[10][11] However, it can considerably reduce the
filterability of red wines, which naturally have a higher content of macromolecules and colloids
that can contribute to filter blockage.[10][11]

Q5: Can the addition of metatartaric acid cause haze?

In some cases, a slight, temporary milky haze may appear after addition, which typically
disappears on its own without requiring further filtration.[7] However, in wines that have been
treated with lysozyme, or wines that are not protein-stable, the addition of negatively charged
colloids like metatartaric acid can lead to the formation of a more persistent protein haze.[7]
[12]

Troubleshooting Guide: Filterability Issues
Problem: My filtration membranes are clogging quickly after adding metatartaric acid.

This is a common issue and can be addressed by systematically reviewing your protocol.
Follow these troubleshooting steps:

Step 1: Verify the Timing of Addition and Filtration

e Question: How long did you wait between adding metatartaric acid and performing the final
membrane filtration?

» Troubleshooting: An insufficient waiting period is a primary cause of membrane blockage.
The large molecules of metatartaric acid require time to integrate into the wine's colloidal
structure.
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e Recommendation: It is critical to wait at least five days between the addition of metatartaric
acid and final filtration through membrane cartridges.[7][9] This allows for proper dissolution
and stabilization, preventing the molecules from immediately fouling the filter.

Step 2: Assess the Wine's Condition Prior to Addition

Question: Was the wine fully clarified and pre-filtered before you added the metatartaric
acid?

Troubleshooting: Adding metatartaric acid to a wine with high turbidity or suspended solids
will lead to filtration problems. The acid should only be added to wine that is ready for
bottling.[7][9]

Recommendation: Ensure all clarification, fining, and initial filtration steps are completed
before adding metatartaric acid. The wine should be bright and clear.

Step 3: Check for Protein Stability

Question: Have you confirmed the protein stability of your wine, especially if it was treated
with lysozyme?

Troubleshooting: Metatartaric acid can interact with unstable proteins, causing them to
precipitate and form a haze that clogs filters.[7][12]

Recommendation: Always perform a protein stability test (e.g., a heat test) before adding
metatartaric acid. If the wine is unstable, a bentonite fining should be carried out to remove
excess proteins.[12][13]

Step 4: Review the Dissolution and Dosing Procedure
e Question: How did you dissolve and add the metatartaric acid?

o Troubleshooting: Improper dissolution can lead to the formation of clumps that can block
filters. The dosage must also be accurate.

 Recommendation: Dissolve the precise quantity of metatartaric acid in 10-20 times its
weight in wine or cold water, stirring continuously to prevent lump formation.[4][7] Add this
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solution slowly to the total volume of wine with thorough mixing. The maximum permitted
dose is typically 10 g/hL (0.83 1b/1,000 gal).[4][7]

Data Presentation

Table 1: Impact of Metatartaric Acid on Wine Filterability Index (FI)

. - Filterability Index
Filterability Index

. . (FI) with .
Wine Type (FI) without . . Interpretation
] . Metatartaric Acid
Metatartaric Acid
(10 g/hL)

Generally does not

White Wine <20 <20 worsen filterability.[10]
[11]
Generally does not

Rosé Wine <20 <20 worsen filterability.[10]
[11]
Can significantly

Red Wine Variable > 500 decrease filterability.

[10][11]

A lower Fl indicates

better filterability. An
FI > 20 may suggest
potential filtration

difficulties.

Table 2: Recommended Storage Temperatures for Metatartaric Acid Stability
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Storage Temperature Estimated Stability Duration
10 -12 °C (50 — 53.6 °F) Approx. 2 years[7]
12 — 16 °C (53.6 — 60.8 °F) Up to 18 months[7]
15-18°C (59 — 64.4 °F) Up to 12 months[7]

The stabilizing effect of metatartaric acid
diminishes over time as it hydrolyzes. Lower

storage temperatures prolong its efficiency.[7]

Experimental Protocols

Protocol 1: Filterability Index (FI) Measurement

The Filterability Index (FI) is a direct measure of a wine's potential to clog a membrane filter
and is more predictive than a simple turbidity measurement.[14]

¢ Objective: To determine the filterability of a wine sample.
e Apparatus:

Pressurized filtration cell

[¢]

o

Membrane filter (e.g., 0.45 pm or 0.65 pm cellulose acetate)

(¢]

Graduated cylinder or scale to measure filtrate volume

[¢]

Stopwatch

[¢]

Pressure-regulated gas source (e.g., nitrogen)

» Methodology (General Principle):
o Assemble the filtration unit with the specified membrane filter.
o Fill the filtration cell with the wine sample.

o Apply a constant pressure (e.g., 2 bar).
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o Start the stopwatch and simultaneously open the valve to begin filtration.

o Record the time it takes to filter specific volumes of wine. For example, record the time at
200 mL (T1) and 400 mL (T2) of filtrate.

o The Filterability Index is calculated based on the slowing of the filtration rate. A common
formulais: FI = (T2 -2 *T1).

o A wine with a low Fl is considered easy to filter, while a high FI indicates a high risk of
membrane fouling.[14]

Protocol 2: Cold Stability Test (Refrigeration/Brine Method)

This test determines if a wine is prone to forming tartrate crystals when exposed to cold
temperatures.[15]

o Objective: To assess the cold stability of a wine.

e Apparatus:
o Water bath with brine solution capable of maintaining -4°C (25°F).
o Clear glass sample bottles.
o Membrane filtration apparatus (to pre-filter the sample).

o Methodology:

o Filter a sample of the wine through a membrane filter to ensure it is brilliant.

o

Place the filtered wine sample in a clear glass bottle.

[¢]

Submerge the bottle in the -4°C brine bath for a set period (e.g., 72 hours).[15]

[¢]

After the holding period, remove the sample and allow it to warm to ambient temperature.

[e]

Visually inspect the sample for any crystalline precipitate.

o

Interpretation:
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» Pass (Stable): No crystalline deposit is present after the wine returns to room
temperature.[15]

» Fail (Unstable): A persistent crystalline precipitate remains after warming.[15]

Visualizations
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Caption: Recommended workflow for metatartaric acid addition to prevent filter blockage.
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Caption: Logical flow for troubleshooting filterability issues post-addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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